3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine

CCR5 Antagonist HIV Entry Inhibition Chemokine Receptor Pharmacology

3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine (CAS: 1710854-26-4, MW: 210.23) is a fully substituted 5-aminopyrazole derivative characterized by a cyclopentyl group at the 3-position, a methyl group at N1, and a nitro group at C4. This compound has been identified in pharmacological screening as a CCR5 antagonist with a binding affinity (Kd) of 316 nM against human CCR5 expressed in HEK 293 cells, suggesting utility in addressing CCR5-mediated diseases including HIV infection, asthma, and rheumatoid arthritis.

Molecular Formula C9H14N4O2
Molecular Weight 210.23 g/mol
Cat. No. B11796181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine
Molecular FormulaC9H14N4O2
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=N1)C2CCCC2)[N+](=O)[O-])N
InChIInChI=1S/C9H14N4O2/c1-12-9(10)8(13(14)15)7(11-12)6-4-2-3-5-6/h6H,2-5,10H2,1H3
InChIKeyZTRWDTUZMMIMBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine: Procurement Guide for a Potent CCR5 Antagonist and Nitrification Inhibitor Scaffold


3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine (CAS: 1710854-26-4, MW: 210.23) is a fully substituted 5-aminopyrazole derivative characterized by a cyclopentyl group at the 3-position, a methyl group at N1, and a nitro group at C4 . This compound has been identified in pharmacological screening as a CCR5 antagonist with a binding affinity (Kd) of 316 nM against human CCR5 expressed in HEK 293 cells, suggesting utility in addressing CCR5-mediated diseases including HIV infection, asthma, and rheumatoid arthritis [1][2]. Concurrently, patent literature identifies cyclopentylpyrazole derivatives as effective nitrification inhibitors for agrochemical applications, with demonstrated capacity to reduce soil nitrification rates [3]. Its commercial availability in research-grade purities (95-97%) makes it a readily accessible building block for both medicinal chemistry and agrochemical research programs .

Why Generic 5-Aminopyrazoles Cannot Replace 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine in Target-Specific Applications


Substituting this compound with generic 5-aminopyrazoles or other in-class analogs introduces substantial functional risk. The precise substitution pattern—specifically the 3-cyclopentyl group in combination with the 4-nitro moiety—is non-interchangeable for two critical reasons. First, the 3-cyclopentyl substituent confers a distinct steric and lipophilic profile that directly influences receptor binding topology at CCR5; removal or replacement with smaller alkyl groups alters the ligand's ability to occupy the hydrophobic pocket of the receptor, as evidenced by the 316 nM Kd measured for this specific substitution pattern [1]. Second, the 4-nitro group serves both as a strong electron-withdrawing moiety that modulates the electronic character of the pyrazole ring and as a potential metabolic or reactive handle that analogs lacking this functionality cannot replicate [2]. Patented nitrification inhibitor applications further underscore that cyclopentyl-substituted pyrazoles exhibit soil retention and inhibitory duration profiles that simpler pyrazoles do not achieve, making structural fidelity essential for reproducible field performance [3].

3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine: Quantitative Differentiation Evidence Against Comparators


CCR5 Antagonist Binding Affinity: Direct Comparison with Structurally Related Pyrazole Derivatives

This compound exhibits measurable CCR5 antagonist activity with a binding affinity (Kd) of 316 nM against human CCR5 expressed in HEK 293 Glosensor cells, as assessed by reduction in RANTES-induced intracellular calcium levels [1]. A structurally distinct pyrazole-based CCR5 antagonist (CHEMBL3219779) tested in the same target system shows a functional IC50 of 622 nM in Gqi5-transfected human MOLT4 cells under RANTES-stimulated Ca2+ influx conditions [2]. While the assays are not perfectly aligned (binding Kd versus functional IC50), the 316 nM affinity value for the target compound is numerically lower than the 622 nM functional IC50 of the comparator, consistent with the interpretation that the cyclopentyl substitution pattern contributes favorably to target engagement.

CCR5 Antagonist HIV Entry Inhibition Chemokine Receptor Pharmacology

Cyclopentyl Substitution Confers Nitrification Inhibition Efficacy Supported by Patent Data

Patent US 10,556,844 explicitly claims pyrazole derivatives bearing cyclopentyl substituents as nitrification inhibitors [1]. While exact IC50 or EC50 values for 3-cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine in nitrification assays are not publicly disclosed, the patent's structure-activity relationship (SAR) teaches that the cyclopentyl group enhances soil retention and inhibitory longevity compared to smaller alkyl substituents such as methyl or ethyl, which are more prone to leaching and rapid microbial degradation [1]. The nitro group at C4 further contributes to the compound's electronic profile, potentially influencing binding to ammonia monooxygenase (AMO), the enzymatic target of nitrification inhibitors [2].

Nitrification Inhibitor Agrochemical Soil Microbiology

Lipophilicity and Solubility Profile: Differentiating Physicochemical Properties for Formulation Strategy

The compound is reported to be soluble in organic solvents, consistent with its calculated logP of approximately 1.87 and aqueous solubility of 2.639 mg/mL as estimated by ADMET Predictor™ [1]. In contrast, the simpler 1-methyl-4-nitro-1H-pyrazole (CAS: 3994-50-1, MW: 127.10) lacks the cyclopentyl group and consequently exhibits a lower logP and different solubility profile [2]. The presence of the cyclopentyl moiety increases lipophilicity by approximately 1-1.5 log units relative to the unsubstituted core, which translates into enhanced membrane permeability potential while maintaining sufficient aqueous solubility for in vitro assay compatibility.

Physicochemical Characterization Formulation Development ADME Prediction

Synthetic Accessibility and Yield: 5-Aminopyrazole Core with Efficient Two-Step Protocol

Kuleshova et al. (2017) report an expedited two-step route to fully substituted amino-pyrazoles, including 4-nitro-5-amino derivatives, achieving overall yields of 71% over four steps for related compounds, with specific transformations proceeding in 89% yield [1]. This synthetic efficiency compares favorably to traditional multi-step pyrazole syntheses that often require 5-7 steps and suffer from lower overall yields (typically 20-40%) due to protecting group manipulations and regioisomer separations [2]. The presence of the 4-nitro group in this compound serves as a versatile handle for subsequent reduction to the amine or further functionalization via nucleophilic aromatic substitution, enabling divergent library synthesis from a single intermediate [1].

Synthetic Chemistry Heterocyclic Building Blocks Medicinal Chemistry Scale-up

3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


CCR5 Antagonist Lead Optimization in HIV and Inflammatory Disease Drug Discovery

Utilize this compound as a starting point for structure-activity relationship (SAR) studies targeting CCR5 antagonism. The measured Kd of 316 nM against human CCR5 [1] provides a validated baseline for iterative optimization. Given its sub-micromolar affinity, medicinal chemistry teams can systematically modify the cyclopentyl group (e.g., introduction of polar substituents to modulate logP) or reduce the nitro group to an amine for further derivatization. This scaffold is particularly relevant for programs addressing HIV entry inhibition, asthma, rheumatoid arthritis, and COPD, where CCR5 antagonism has established therapeutic relevance [2].

Agrochemical Nitrification Inhibitor Development and Field Trial Formulation

Deploy this compound in agrochemical research as a candidate nitrification inhibitor. Patent US 10,556,844 explicitly claims cyclopentyl-substituted pyrazoles for reducing soil nitrification rates [1]. The enhanced soil retention conferred by the cyclopentyl moiety (relative to methyl or ethyl analogs) makes this compound particularly suitable for formulation studies aimed at extending the duration of nitrification inhibition in agricultural soils. Researchers can evaluate its performance in soil incubation assays, measuring ammonium retention and nitrate production over time, and compare against commercial standards such as nitrapyrin or DMPP.

Divergent Library Synthesis Using the 4-Nitro Group as a Functional Handle

Leverage the efficient synthetic accessibility of fully substituted amino-pyrazoles (71% yield over four steps for related compounds [1]) to generate diverse compound libraries. The 4-nitro group serves as a versatile functional handle: it can be reduced to the corresponding amine for amide coupling or reductive amination; it can undergo nucleophilic aromatic substitution with amines or thiols; or it can be exploited as a directing group for C-H activation chemistry [1]. This divergent synthetic strategy enables the rapid exploration of chemical space around the 5-aminopyrazole core for hit-to-lead campaigns.

Physicochemical Profiling and Formulation Feasibility Assessment

Employ this compound in pre-formulation studies to evaluate its suitability for oral or topical delivery. Its calculated logP of 1.87 and aqueous solubility of 2.639 mg/mL [1] position it within the acceptable range for membrane permeability while maintaining sufficient solubility for in vitro assays. Formulation scientists can assess its stability in various pH buffers, simulated gastric and intestinal fluids, and in the presence of excipients. Comparative studies with less lipophilic pyrazole analogs can quantify the formulation advantages conferred by the cyclopentyl group.

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